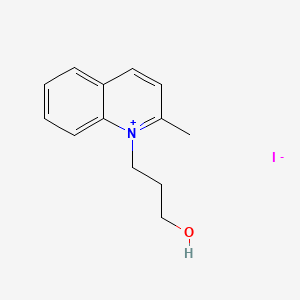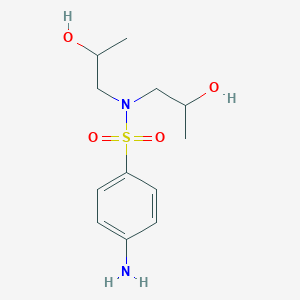
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C12H20N2O4S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzenesulfonamide attacks the electrophilic carbon of the 2-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- 4-Amino-n,n-bis(2-cyanoethyl)benzenesulfonamide
- 3-Amino-n,n-bis(2-ethylhexyl)benzenesulfonamide
Uniqueness
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5450-32-8 |
|---|---|
Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H20N2O4S/c1-9(15)7-14(8-10(2)16)19(17,18)12-5-3-11(13)4-6-12/h3-6,9-10,15-16H,7-8,13H2,1-2H3 |
InChI Key |
FCGKZYCWYCLLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


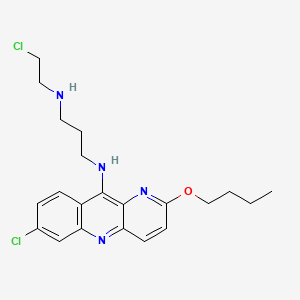
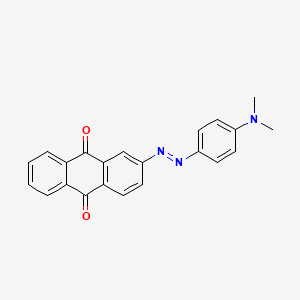
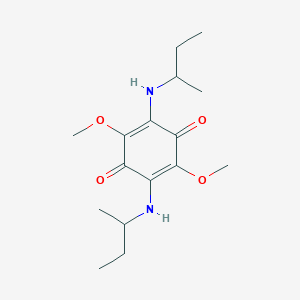
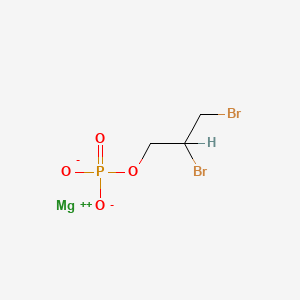

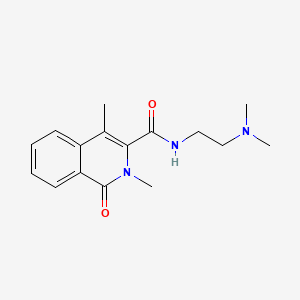
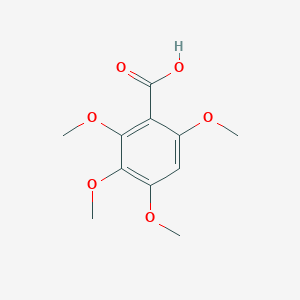
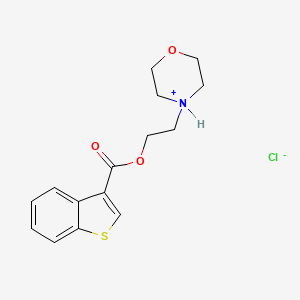
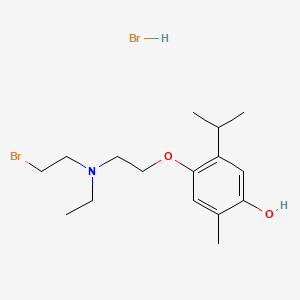

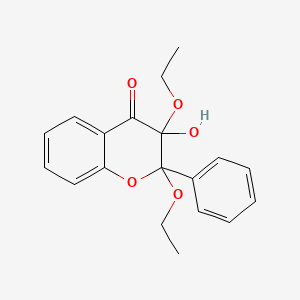
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
